meso-Tetra(4-carboxyphenyl)porphine
Overview
Description
Synthesis Analysis
The synthesis of TCPP and related compounds involves condensation reactions of pyrrole with aldehyde derivatives. A notable method involves the alkylation of tetra(oxyphenyl)porphines with ethylchloroacetate or condensation of pyrrole with ethyl esters of formylphenoxyacetic acids to produce tetra(carboxymethylenoxyphenyl)porphines, which can be hydrolyzed to yield the desired carboxyphenyl derivatives (Syrbu et al., 1989).
Molecular Structure Analysis
The molecular structure of TCPP is characterized by a porphyrin core with four carboxyphenyl groups at the meso positions. This structural arrangement impacts its chemical and physical properties significantly. For instance, the protonation state of core nitrogens in TCPP affects the chemical and physical properties of nanostructures formed in acid solutions, indicating a sensitive balance between the free-base and diacid forms in self-assembled states (Eskelsen et al., 2012).
Chemical Reactions and Properties
TCPP undergoes various chemical reactions, including dimerization, metal coordination, and self-assembly into nanostructures. Dimerization studies in aqueous solutions show that porphyrin compounds can form stacked configurations, influencing their luminescent properties (Brookfield et al., 1985). Additionally, TCPP's ability to form complexes with metals has been extensively explored, showing that its carboxyphenyl groups can act as coordination sites for metal ions, leading to diverse organometallic structures with potential biological activity (Mirisola et al., 1997).
Physical Properties Analysis
The physical properties of TCPP, including its solubility, luminescence, and ability to form self-assembled structures, are influenced by its molecular design. Studies have shown that TCPP can form nanostructures with different morphologies based on the acidic conditions used during their preparation, demonstrating the material's versatile physical characteristics (Eskelsen et al., 2012).
Chemical Properties Analysis
The chemical properties of TCPP, particularly its reactivity and interaction with other molecules, are pivotal for its use in catalysis and materials science. Its organometallic complexes show significant biological activity, indicating a direct relationship between its chemical structure and biological effects. The interaction of TCPP derivatives with DNA and cellular components highlights its potential in biomedical applications, albeit focusing on its basic chemical interactions rather than clinical uses (Aydinoglu et al., 2016).
Scientific Research Applications
DNA Damage Induction : Meso-tetra(4-carboxyphenyl)porphine is capable of inducing photoinduced single- and double-strand breaks in DNA under neutral conditions, primarily through singlet oxygen generation. This suggests potential risks in photochemotherapy and fluorescence endoscopic procedures using porphyrin photosensitizers (Fiel et al., 1981).
Glucose Sensing : In a novel application, meso-tetra(4-carboxyphenyl)porphine binds to immobilized glucose oxidase, with its absorbance intensity at 427 nm reduced upon exposure to glucose. This shows its potential as an optical solid-state glucose sensor (White & Harmon, 2002).
Interaction with Membrane Models : Meso-tetra(4-carboxyphenyl) porphine's interaction with model membranes at different pH values helps understand its distribution in the organism and its amount at the irradiation site, crucial for selecting photosensitizing agents in cancer treatment (Matos et al., 2015).
Microtubule Assembly Inhibition : Meso-tetra(4-carboxyphenyl)porphine demonstrates an intermediate level of microtubule assembly inhibition, highlighting its potential use in studies of microtubule dynamics and related cellular processes (Boekelheide et al., 1987).
Magnetic Nano-carrier Applications : Coupling of meso-tetra(4-carboxyphenyl)porphine with superparamagnetic iron oxide nanoparticles has been explored, showing potential in magnetic targeting and controlled drug delivery systems (Garlyyev et al., 2011).
Radiation Sensitization : Metal chelates of meso-tetra(4-carboxyphenyl) porphine, particularly Ni and Zn porphyrins, have been shown to be effective radiation sensitizers, suggesting applications in cancer radiation therapy (Field et al., 1975).
X-ray Luminescence for Photodynamic Activation : LaF3:Tb3+-meso-tetra(4-carboxyphenyl) porphine nanoparticle conjugates have been found to be efficient photodynamic agents that can be initiated by x-rays, offering a promising approach for deep cancer treatment modalities (Liu et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4-[10,15,20-tris(4-carboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDUMDVQUCBCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Density |
1.5 g/cu cm | |
Record name | Tetracarboxyphenylporphine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
meso-Tetra(4-carboxyphenyl)porphine | |
Color/Form |
Dark blue to purple to black powder | |
CAS RN |
14609-54-2 | |
Record name | Tetracarboxyphenylporphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014609542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MESO-TETRAPHENYLPORPHINE-4,4',4'',4'''-TETRACARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9892W6IMC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tetracarboxyphenylporphine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>300 °C | |
Record name | Tetracarboxyphenylporphine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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